Adrenochrome monoaminoguanidine mesilate
Adrenochrome monoaminoguanidine mesilate
Adrenochrome Monoaminoguanidine Mesilate is a chemical compound produced by the oxidation of adrenaline (epinephrine). The derivative carbazochrome is a hemostatic medication.
Brand Name:
Vulcanchem
CAS No.:
4009-68-1
VCID:
VC0517317
InChI:
InChI=1S/C11H14N4O2.CH4O3S/c1-5-2-9(16)7-3-8(14-15-11(12)13)10(17)4-6(5)7;1-5(2,3)4/h3-5,9,16-17H,2H2,1H3,(H3,12,13);1H3,(H,2,3,4)
SMILES:
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O
Molecular Formula:
C12H18N4O5S
Molecular Weight:
330.36 g/mol
Adrenochrome monoaminoguanidine mesilate
CAS No.: 4009-68-1
Inhibitors
VCID: VC0517317
Molecular Formula: C12H18N4O5S
Molecular Weight: 330.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Adrenochrome Monoaminoguanidine Mesilate is a chemical compound produced by the oxidation of adrenaline (epinephrine). The derivative carbazochrome is a hemostatic medication. |
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CAS No. | 4009-68-1 |
Product Name | Adrenochrome monoaminoguanidine mesilate |
Molecular Formula | C12H18N4O5S |
Molecular Weight | 330.36 g/mol |
IUPAC Name | 1-[(3,6-dihydroxy-1-methyl-2,3-dihydro-1H-inden-5-yl)imino]guanidine;methanesulfonic acid |
Standard InChI | InChI=1S/C11H14N4O2.CH4O3S/c1-5-2-9(16)7-3-8(14-15-11(12)13)10(17)4-6(5)7;1-5(2,3)4/h3-5,9,16-17H,2H2,1H3,(H3,12,13);1H3,(H,2,3,4) |
Standard InChIKey | BILXMHZJNCPMDS-UHFFFAOYSA-N |
Isomeric SMILES | CN1CC(C2=C/C(=N/N=C(N)N)/C(=O)C=C21)O.CS(=O)(=O)O |
SMILES | CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O |
Canonical SMILES | CC1CC(C2=CC(=C(C=C12)O)N=NC(=N)N)O.CS(=O)(=O)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | A-Peest, Adchnon S, Adrenochrome guanylhydrazone mesilate, Adrenochrome Monoaminoguanidine Mesilate, Adrenochrome monoguanylhydrazone methanesulfonate, S-Adchnon |
Reference | 1: Cassagnes LE, Chhour M, Pério P, Sudor J, Gayon R, Ferry G, Boutin JA, Nepveu F, Reybier K. Oxidative stress and neurodegeneration: The possible contribution of quinone reductase 2. Free Radic Biol Med. 2018 May 20;120:56-61. doi: 10.1016/j.freeradbiomed.2018.03.002. Epub 2018 Mar 8. PubMed PMID: 29526807. 2: Prasad A, Kumar A, Matsuoka R, Takahashi A, Fujii R, Sugiura Y, Kikuchi H, Aoyagi S, Aikawa T, Kondo T, Yuasa M, Pospíšil P, Kasai S. Real-time monitoring of superoxide anion radical generation in response to wounding: electrochemical study. PeerJ. 2017 Jul 13;5:e3050. doi: 10.7717/peerj.3050. eCollection 2017. PubMed PMID: 28761775; PubMed Central PMCID: PMC5527980. 3: Sirota TV. [Standardization and regulation of the rate of the superoxide-generating adrenaline autoxidation reaction used for evaluation of pro/antioxidant properties of various materials]. Biomed Khim. 2016 Nov;62(6):650-655. doi: 10.18097/PBMC20166206650. Russian. PubMed PMID: 28026808. 4: Halang P, Toulouse C, Geißel B, Michel B, Flauger B, Müller M, Voegele RT, Stefanski V, Steuber J. Response of Vibrio cholerae to the Catecholamine Hormones Epinephrine and Norepinephrine. J Bacteriol. 2015 Dec;197(24):3769-78. doi: 10.1128/JB.00345-15. Epub 2015 Sep 28. PubMed PMID: 26416829; PubMed Central PMCID: PMC4652048. 5: Cassagnes LE, Perio P, Ferry G, Moulharat N, Antoine M, Gayon R, Boutin JA, Nepveu F, Reybier K. In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones. Free Radic Biol Med. 2015 Dec;89:126-34. doi: 10.1016/j.freeradbiomed.2015.07.150. Epub 2015 Sep 18. PubMed PMID: 26386287. |
PubChem Compound | 136257781 |
Last Modified | Aug 15 2023 |
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